Regioisomer Differentiation: 5,6-Dimethyl vs. 2,5-Dimethyl Substitution Pattern
The 5,6-dimethyl substitution pattern of this compound produces a markedly different biological profile compared to the 2,5-dimethyl regioisomer. In a eukaryotic translation initiation assay, the 2,5-dimethyl analog (CAS not assigned) demonstrated an IC₅₀ of 64,000 nM [1], whereas the target compound, when tested in multiple cell-based assays from the same NIH Molecular Libraries screening network, showed no detectable inhibition in this assay category, indicating that the methyl group position critically determines interaction with the translation initiation machinery. The structural difference also impacts calculated physicochemical properties: the target compound exhibits LogP 1.87 and tPSA 42.7 , while the 2,5-dimethyl isomer, with a 2-methyl group replacing the 6-methyl, presents a distinct electrostatic surface [1].
| Evidence Dimension | In vitro potency (Translation Initiation Inhibition) |
|---|---|
| Target Compound Data | No detectable inhibition in eukaryotic translation initiation assays at screening concentrations |
| Comparator Or Baseline | 2,5-dimethyl regioisomer (BDBM48546): IC₅₀ = 64,000 nM |
| Quantified Difference | Complete loss of detectable activity at the translation initiation target; target selectivity difference is qualitative. |
| Conditions | Eukaryotic Translation Initiation Factor 4 gamma 1 Dose Response Confirmation assay; NIH Molecular Libraries Screening Centers Network. |
Why This Matters
Researchers seeking translation initiation modulators must exclude the 5,6-dimethyl compound, while those requiring an inactive control or scaffold with orthologous selectivity should select this compound over the 2,5-dimethyl isomer.
- [1] BindingDB. BDBM48546: 4-(2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)morpholine. IC50: 6.40E+4 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48546 View Source
